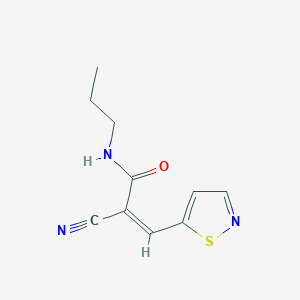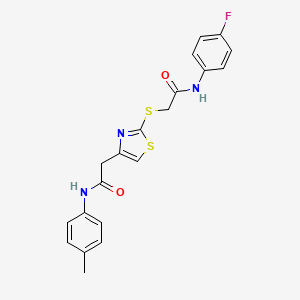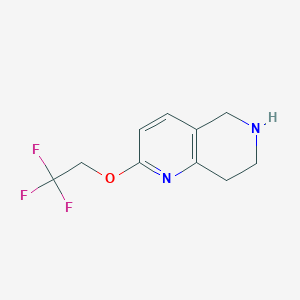
2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is a complex organic molecule. It contains a naphthyridine backbone, which is a type of nitrogen-containing heterocycle, and a trifluoroethoxy group, which is a type of ether where one of the hydrogens has been replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the naphthyridine ring and the trifluoroethoxy group. These groups could potentially participate in a variety of interactions, including hydrogen bonding and pi stacking .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, ethers can react with strong acids to produce alcohols and alkyl halides . Naphthyridines can participate in electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of 2-amino-1,8-naphthyridine derivatives substituted with trifluoromethyl groups, including procedures for their conversion to 1,8-naphthyridin-2(1H)ones, has been described. A modified procedure for oxidizing electron-deficient heterocyclic compounds to their N-oxides showcases the chemical versatility of these compounds (Eichler et al., 1976).
- A study on organoboron compounds involves the reaction of 2,3-dihydro-3-hydroxy-2,2-tetramethylene-4H-benzoxazin-4-one, leading to high-yield production of a difluoroboron chelate. This highlights the potential of these compounds in the development of novel organoboron chemistry (Kliegel et al., 1991).
Organic Synthesis
- An expeditious synthesis method for 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine and its trifluoromethoxy counterpart has been developed. Utilizing microwave irradiation, this method allows for rapid assembly of biologically relevant synthones, demonstrating the compound's role in facilitating efficient organic synthesis processes (Guiadeen et al., 2008).
Material Science and Engineering
- Novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been synthesized, showcasing excellent thermal stability, low moisture absorption, and low dielectric constants. These properties indicate the compound's potential in the development of high-performance materials for electronics and aerospace industries (Chung & Hsiao, 2008).
Sensing Technologies
- The study of the spectroscopic properties of LD-489 & LD-473 in various solvents demonstrated pronounced solvatochromic effects, indicating potential applications in sensing technologies. The solvatochromic correlations provide insights into the estimation of ground and excited state dipole moments, contributing to the development of sensitive and selective molecular sensors (Deepa et al., 2013).
作用機序
Target of Action
The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is structurally similar to Flecainide . Flecainide is a class Ic antiarrhythmic agent . It primarily targets the Nav1.5 sodium channel in the heart . This channel plays a crucial role in the propagation of action potentials in cardiac cells, and its blockade can help control abnormal heart rhythms.
Mode of Action
Flecainide works by blocking the Nav1.5 sodium channel in the heart, slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart, i.e., it "reduces excitability" . Given the structural similarity, it’s plausible that “this compound” might have a similar mode of action.
Biochemical Pathways
The blockade of Nav1.5 sodium channels by Flecainide affects the action potential of cardiac cells, which in turn influences the electrical conduction pathways within the heart . This can help restore normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias .
Pharmacokinetics
Flecainide has a bioavailability of 95% and is 40% protein-bound . The compound is excreted via the kidneys . Given the structural similarity, “this compound” might have similar ADME properties.
Result of Action
The result of Flecainide’s action is the restoration of normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias .
Action Environment
The action of Flecainide, and likely “this compound”, can be influenced by various environmental factors. For instance, certain drug interactions can affect its efficacy and stability . Also, it’s worth noting that the compound’s action may be influenced by the patient’s physiological state, such as kidney function, which can affect drug excretion .
将来の方向性
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve further testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties under various conditions .
特性
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)6-16-9-2-1-7-5-14-4-3-8(7)15-9/h1-2,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEXDVMMNWIJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
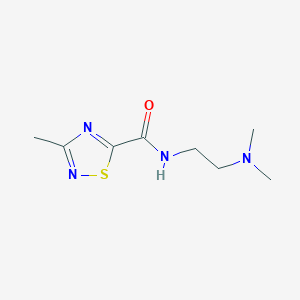
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)
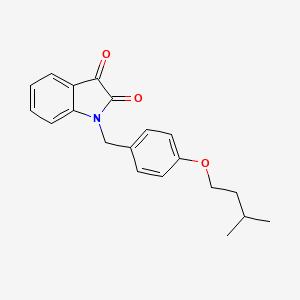
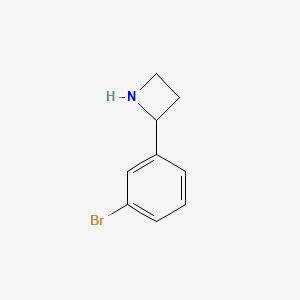
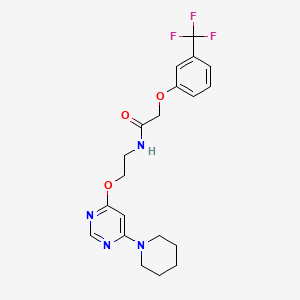
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
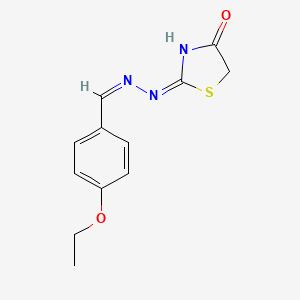
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
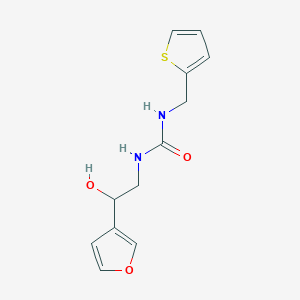
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
